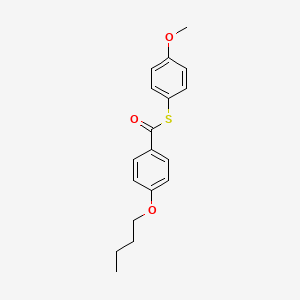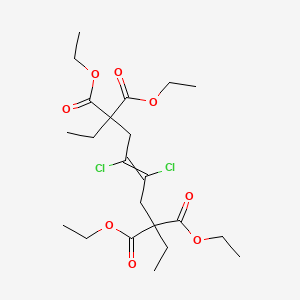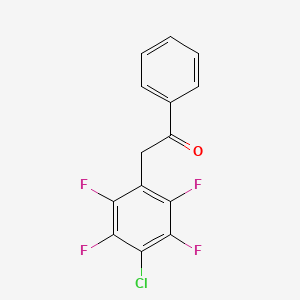
2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a chlorinated and tetrafluorinated phenyl group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one typically involves the reaction of 4-chloro-2,3,5,6-tetrafluorobenzene with a suitable phenylethanone precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the chlorinated and fluorinated benzene ring is acylated with phenylethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine and chlorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects and reactivity patterns.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the specific application, the compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)acetic acid
- 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-2-hydroxyacetic acid ethyl ester
- 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(2-furoyl)piperazine
Uniqueness
2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one is unique due to its specific combination of chlorinated and fluorinated phenyl groups attached to a phenylethanone structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62263-22-3 |
|---|---|
Molecular Formula |
C14H7ClF4O |
Molecular Weight |
302.65 g/mol |
IUPAC Name |
2-(4-chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H7ClF4O/c15-10-13(18)11(16)8(12(17)14(10)19)6-9(20)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CBVIJWKZWZJDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(C(=C(C(=C2F)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14534810.png)
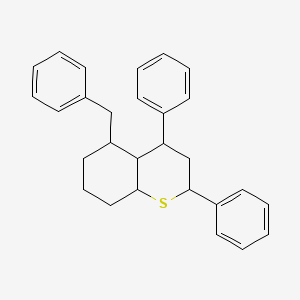
![Thiophene, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14534825.png)

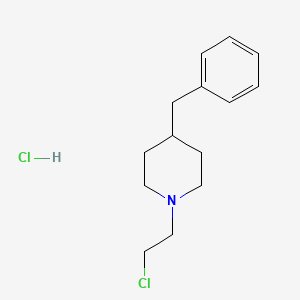
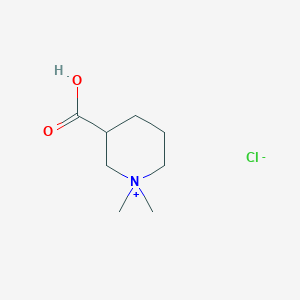
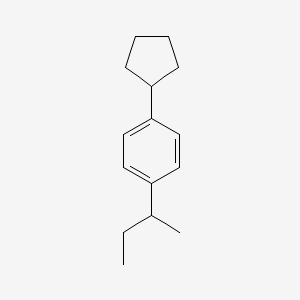
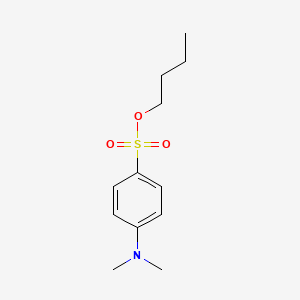
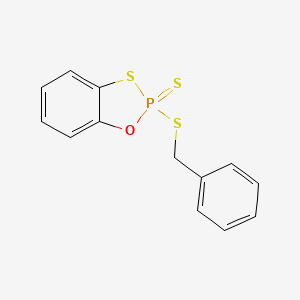
![2-[(5-Nitrothiophen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14534871.png)
![6,6-Dimethyl-4-[(propan-2-yl)oxy]-1,5,6,7-tetrahydro-2H-azepin-2-one](/img/structure/B14534876.png)

